Tas-108

Catalog No.
S548673
CAS No.
229634-98-4
M.F
C39H55NO10
M. Wt
697.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tas-108

CAS Number

229634-98-4

Product Name

Tas-108

IUPAC Name

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C39H55NO10

Molecular Weight

697.9 g/mol

InChI

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1

InChI Key

VOHOCSJONOJOSD-SCIDSJFVSA-N

SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

SR 16234, SR-16234, SR16234, TAS108, TS 108, TS-108

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound TAS-108 citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAS-108, also known as SR-16234, is a synthetic steroid hormone developed as a potential treatment for breast cancer, particularly in patients who have developed resistance to tamoxifen. It exhibits antiestrogenic properties and selectively binds to estrogen receptors, notably estrogen receptor alpha (ERα), while demonstrating tissue-selective agonist activity in certain systems such as bone and cardiovascular tissues. This unique profile allows TAS-108 to act as an antiestrogen in the breast and uterus while functioning like estrogen in other tissues, making it a promising candidate for targeted cancer therapies .

TAS-108 undergoes several metabolic transformations within the body. The primary pathways include:

  • Conjugation of the 3-hydroxyl group
  • Steroid ring hydroxylation
  • N-oxidation, resulting in N-oxide and N-deethylated forms.

The compound is predominantly metabolized by cytochrome P450 enzyme CYP3A4 in the human liver. Following oral administration, TAS-108 and its metabolite deethylated-TAS-108 achieve higher concentrations in tumor tissues compared to serum, indicating significant tissue selectivity .

TAS-108 has demonstrated notable antitumor activity against tamoxifen-resistant breast cancer cell lines in preclinical studies. Its mechanism of action differs from that of tamoxifen and fulvestrant, primarily through its strong binding affinity to estrogen receptors. In clinical trials, TAS-108 has shown a favorable safety profile, with common adverse effects including hot flashes, headache, and nausea. Importantly, it does not appear to induce endometrial stimulation, which is a concern with other antiestrogens .

The synthesis of TAS-108 involves complex organic chemistry techniques that allow for the construction of its steroidal framework. While specific synthetic routes are not detailed in the available literature, typical methods would include:

  • Steroidal backbone modification: Altering existing steroid structures to incorporate functional groups that enhance binding affinity to estrogen receptors.

TAS-108 is primarily being investigated for its application in treating breast cancer, especially in cases where conventional therapies like tamoxifen have failed. Its ability to selectively target estrogen receptors makes it a potential candidate for personalized medicine approaches in oncology. Additionally, its tissue-selective action may reduce the risk of side effects typically associated with broader-spectrum antiestrogens .

Interaction studies with TAS-108 have focused on its pharmacokinetics and how it interacts with various metabolic pathways. Key findings include:

  • Absorption: The drug is rapidly absorbed after oral administration.
  • Distribution: Higher concentrations are found in tumor tissues compared to plasma.
  • Metabolism: Primarily mediated by CYP3A4, indicating potential interactions with other drugs metabolized by this enzyme.

These studies are essential for understanding how TAS-108 can be effectively integrated into treatment regimens alongside other medications .

TAS-108 shares similarities with several other steroidal antiestrogens but stands out due to its unique binding profile and tissue selectivity. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
TamoxifenSelective Estrogen Receptor ModulatorKnown for endometrial stimulation risk
FulvestrantPure Estrogen Receptor AntagonistAdministered via injection; no oral bioavailability
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; less effective against breast cancer
AnastrozoleAromatase InhibitorReduces estrogen production; different mechanism than antiestrogens

TAS-108’s ability to act as an agonist in non-breast tissues while inhibiting growth in breast cancer cells differentiates it from these compounds, making it a potential breakthrough in targeted cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

697.38259695 g/mol

Monoisotopic Mass

697.38259695 g/mol

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9B29N23K7E

Drug Indication

Investigated for use/treatment in breast cancer.

Mechanism of Action

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.

Other CAS

229634-97-3
229634-98-4

Wikipedia

TAS-108

Dates

Modify: 2024-02-18
1: Inaji H, Iwata H, Nakayama T, Yamamoto N, Sato Y, Tokuda Y, Aogi K, Saji S, Watanabe K, Saito T, Yoshida M, Sato N, Saeki T, Takatsuka Y, Kuranami M, Yamashita H, Kikuchi A, Tabei T, Ikeda T, Noguchi S. Randomized phase II study of three doses of oral TAS-108 in postmenopausal patients with metastatic breast cancer. Cancer Sci. 2012 Sep;103(9):1708-13. doi: 10.1111/j.1349-7006.2012.02354.x. Epub 2012 Jul 16. PubMed PMID: 22676245.
2: Buzdar A, Vogel C, Schwartzberg L, Garin A, Perez A, Ingle J, Houghton M, Zergebel C, Kimball B. Randomized double-blind phase 2 trial of 3 doses of TAS-108 in patients with advanced or metastatic postmenopausal breast cancer. Cancer. 2012 Jul 1;118(13):3244-53. doi: 10.1002/cncr.26419. Epub 2011 Nov 1. PubMed PMID: 22045595.
3: Kumagai Y, Fujita T, Ozaki M, Yokota S, Maeda M, Shida M, Otani Y, Yamaya H, Tsuruta H. Safety, tolerability and pharmacokinetics of TAS-108, a novel anti-oestrogen, in healthy post-menopausal Japanese women: a phase I single oral dose study. Basic Clin Pharmacol Toxicol. 2009 May;104(5):352-9. doi: 10.1111/j.1742-7843.2008.00373.x. PubMed PMID: 19175362.
4: Saeki T, Noguchi S, Aogi K, Inaji H, Tabei T, Ikeda T. Evaluation of the safety and tolerability of oral TAS-108 in postmenopausal patients with metastatic breast cancer. Ann Oncol. 2009 May;20(5):868-73. doi: 10.1093/annonc/mdn714. Epub 2009 Jan 15. PubMed PMID: 19150935.
5: Yamaya H, Saeki M, Yoshida K, Shibata J, Yano S, Sato Y, Takao A, Shindo T, Buzdar AU, Nagayama S. Distribution of (7alpha)-21-[4-[(diethylamino) methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol-20-[14C]2-hy droxy-1,2,3-propanetricarboxylate ([14C]TAS-108) and its metabolites after single oral administration to rats bearing 7,12-dimethylbenz(alpha)anthracene-induced mammary tumor. Drug Metab Dispos. 2006 Feb;34(2):331-8. Epub 2005 Nov 18. PubMed PMID: 16299166.
6: Yamaya H, Yoshida K, Kuritani J, Yonezawa J, Tsuda M, Shindo T, Nagayama S, Buzdar AU. Safety, tolerability, and pharmacokinetics of TAS-108 in normal healthy post-menopausal female subjects: a phase I study on single oral dose. J Clin Pharm Ther. 2005 Oct;30(5):459-70. Erratum in: J Clin Pharm Ther. 2006 Apr;31(2):204. Yonezawa, JI [corrected to Yonezawa, J]. PubMed PMID: 16164493.
7: Buzdar AU. TAS-108: a novel steroidal antiestrogen. Clin Cancer Res. 2005 Jan 15;11(2 Pt 2):906s-8s. Review. PubMed PMID: 15701885.
8: Yamamoto Y, Shibata J, Yonekura K, Sato K, Hashimoto A, Aoyagi Y, Wierzba K, Yano S, Asao T, Buzdar AU, Terada T. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect. Clin Cancer Res. 2005 Jan 1;11(1):315-22. PubMed PMID: 15671561.
9: Blakely LJ, Buzdar A, Chang HY, Frye D, Theriault R, Valero V, Rivera E, Booser D, Kuritani J, Tsuda M. A phase I and pharmacokinetic study of TAS-108 in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer. Clin Cancer Res. 2004 Aug 15;10(16):5425-31. PubMed PMID: 15328180.

Explore Compound Types